2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid
Overview
Description
“2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid”, also known as 5-AP4A, is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 168.15 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O3/c8-3-4-10-5-6(9)1-2-7(10)11/h1-2,5H,4,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.15 g/mol . Other physical and chemical properties, such as its boiling point or solubility, are not provided in the available sources.Scientific Research Applications
- Nanotechnology : Metal oxide nanoparticles have various applications in nanotechnology. They are used in gas sensors for environmental gases (CO2, O2, O3, NH3), highly toxic gases (CO, H2S, NO2), combustible gases (CH4, H2, liquefied petroleum gas), and volatile organic compounds. They are
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Nanotechnology : Metal oxide nanoparticles have various applications in nanotechnology. They are used in gas sensors for environmental gases (CO2, O2, O3, NH3), highly toxic gases (CO, H2S, NO2), combustible gases (CH4, H2, liquefied petroleum gas), and volatile organic compounds. They are also used in batteries, magnetic storage media, solar cells, catalysis, energy conversion, and antennas .
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Catalysis : Layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions with high industrial and academic importance .
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Material Science and Engineering : Certain nanoparticles like CeO2 and TiO2 are used in areas of catalysis, gas sensing, electrochemistry, biomedical, and material chemistry. TiO2 nanoparticles are applied in various kinds of industrial applications related to photocatalysis for pollutant elimination, solar cells, and also in material science and engineering .
properties
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-5-1-2-6(10)9(3-5)4-7(11)12/h1-3H,4,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJBXJVXQUBYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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